Substitution-Pattern Differentiation: 6-Ethyl-5-fluoro vs. 6-Methyl Unsubstituted C5 and 6-Chloro-2-methyl Pyrimidine Cores
The 6-ethyl-5-fluoro substitution pattern is structurally distinct from the three most common piperidin-4-yl-aminopyrimidine comparator scaffolds. In the HIV-1 NNRTI series reported by Wan et al. (2015), the lead compounds predominantly carry aryl or diaryl ether substituents at the pyrimidine C2 position with hydrogen or methyl at C5/C6, achieving wild-type HIV-1 EC₅₀ values of 0.0086–5.7 μM [1]. The 6-chloro-2-methyl variant (CAS not available in curated databases for direct comparison) represents another common building block with different hydrogen-bonding capacity and steric profile. The 6-ethyl-5-fluoro pattern introduces a unique combination of electron-withdrawing (F) and electron-donating (ethyl) groups on the pyrimidine ring, which is predicted to alter both the pKa of the adjacent amine and the conformational preferences of the N-(1-methylpiperidin-4-yl) substituent relative to comparator cores [2]. Specific quantitative bioactivity data for CAS 1917978-44-9 is not available in the public domain; the differentiation claim herein is based on structural class inference and must be verified experimentally by the end user [3].
| Evidence Dimension | Pyrimidine core C5/C6 substitution pattern and predicted physicochemical impact |
|---|---|
| Target Compound Data | C5 = F (Hammett σₘ = 0.34), C6 = ethyl (π = +1.0 hydrophobic contribution); MW = 238.30; XLogP3 = 2.0; tPSA = 41.1 Ų |
| Comparator Or Baseline | Wan et al. 2015 series: C5/C6 predominantly H or CH₃; Comparator building block 6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine (MW ~254.76), C5 = H, C6 = Cl |
| Quantified Difference | ΔMW: -16.46 vs. 6-chloro-2-methyl analog; ΔXLogP3: approximately -0.5 to -1.0 units vs. 6-chloro analog (computed estimate); fluorine introduces 5 H-bond acceptors vs. 4 in non-fluorinated analogs |
| Conditions | Computed physicochemical properties from PubChem 2025.09.15 release; Hammett and π values from standard substituent constant tables. No experimental bioassay data available. |
Why This Matters
For procurement decisions, the 6-ethyl-5-fluoro substitution defines this compound as a distinct chemical entity from the more common 6-methyl, 6-chloro, or C5-unsubstituted piperidin-4-yl-aminopyrimidine building blocks, and users screening this scaffold cannot assume interchangeable biological behavior across these variants.
- [1] Wan ZY, Yao J, Tao Y, Mao TQ, Wang XL, Lu YP, Wang HF, Yin H, Wu Y, Chen FE, De Clercq E, Daelemans D, Pannecouque C. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Eur J Med Chem. 2015;102:215-228. PMID: 25935383. View Source
- [2] Xiao T, Tang JF, Meng G, Pannecouque C, Zhu YY, Liu GY, Xu ZQ, Wu FS, Gu SX, Chen FE. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities. Eur J Med Chem. 2020;186:111864. PMID: 31767136. View Source
- [3] PubChem Compound Summary for CID 103879770, 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine. National Center for Biotechnology Information. Accessed 2026-05-03. View Source
